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Compound of Interest

Compound Name:
1-[(4-Methylphenyl)methyl]-1,4-

diazepane

Cat. No.: B173634 Get Quote

The 1,4-Diazepane Scaffold: A Privileged
Structure in Drug Discovery
The seven-membered 1,4-diazepane ring system is a recognized "privileged structure" in

medicinal chemistry, owing to its conformational flexibility and ability to present substituents in

three-dimensional space. This has led to its incorporation into a wide array of biologically active

molecules, with derivatives showing promise as anticancer, antithrombotic, and central nervous

system (CNS) agents. This guide provides a comparative analysis of the structural activity

relationships (SAR) of 1,4-diazepane derivatives across different therapeutic targets, supported

by experimental data and methodologies.

Anticancer Activity of 1,4-Diazepane Derivatives
A notable area of investigation for 1,4-diazepane derivatives is in oncology. Studies have

explored their potential as protein synthesis inhibitors and their ability to induce cell cycle arrest

and apoptosis in cancer cells.
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Compound Target/Activity IC50 (μM) Cell Line(s) Reference

52b (BZD

derivative)

Protein

Synthesis

Inhibition

0.24 (average

GI50)

60 human tumor

cell lines
[1]

7c Anticancer 4.4-13
HepG-2, MCF-7,

HCT-116
[2]

7e Anticancer 4.4-13
HepG-2, MCF-7,

HCT-116
[2]

7f Anticancer 4.4-13
HepG-2, MCF-7,

HCT-116
[2]

Key SAR Insights:

The 1,4-benzodiazepine-2,5-dione skeleton has been identified as a potent pharmacophore

for anticancer activity, with compound 52b demonstrating broad-spectrum antiproliferative

effects.[1]

For cyclohepta[b]thieno[2,3-e][3][4]diazepine derivatives, specific substitution patterns on the

aryl ring attached to the diazepine nucleus are crucial for potent anticancer activity against

various cell lines.[2]

Experimental Protocols
In Vitro Anticancer Screening:[2] Human tumor cell lines (MCF-7, HCT-116, and HepG-2) were

used. The cells were exposed to the test compounds at various concentrations for a specified

period. The cell viability was determined using the MTT assay. The IC50 value, the

concentration of the compound that causes 50% inhibition of cell growth, was then calculated.

Protein Synthesis Inhibition Assay:[1] Polysome profile analysis was used to assess the effect

of the compounds on protein synthesis. Cancer cells were treated with the test compound, and

cell lysates were subjected to sucrose gradient centrifugation. The distribution of ribosomes in

the resulting gradient was analyzed to determine if there was a shift from polysomes (actively

translating ribosomes) to monosomes, which would indicate an inhibition of translation

initiation.
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Antithrombotic Activity of 1,4-Diazepane Derivatives
1,4-Diazepane derivatives have been designed as inhibitors of Factor Xa (fXa), a key enzyme

in the coagulation cascade, making them potential antithrombotic agents.

Comparison of Factor Xa Inhibitory Activity
Compound Target IC50 (nM)

Key Structural
Feature

Reference

13 (YM-96765) Factor Xa 6.8

1,4-diazepane

moiety designed

to interact with

the S4 aryl-

binding domain

[3]

Key SAR Insights:

The 1,4-diazepane moiety serves as a scaffold to correctly position an aryl group to interact

with the S4 binding pocket of the fXa active site. This interaction is critical for potent

inhibitory activity.[3]

Experimental Protocols
Factor Xa Inhibitory Activity Assay:[3] The inhibitory activity of the compounds against fXa was

measured using a chromogenic substrate. The assay was performed in a buffer solution

containing purified fXa. After incubation with the inhibitor, a chromogenic substrate was added,

and the rate of its cleavage by fXa was monitored spectrophotometrically. The IC50 value was

determined from the dose-response curve.

CNS Activity of 1,4-Diazepane Derivatives
The 1,4-diazepane scaffold is also found in compounds targeting the central nervous system,

including ligands for sigma receptors, which are implicated in various neurological and

psychiatric disorders.

Comparison of Sigma Receptor Affinity

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 6 Tech Support

https://pubmed.ncbi.nlm.nih.gov/15080918/
https://pubmed.ncbi.nlm.nih.gov/15080918/
https://pubmed.ncbi.nlm.nih.gov/15080918/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b173634?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Compound Target Ki (nM)
Key Structural
Feature

Reference

2c σ1 Receptor 8

Benzofuran-

substituted

diazepane

[5]

3c
σ1 Receptor / σ2

Receptor
8.0 / 28

2,4-dimethyl

substituted

benzofuran

diazepane

[5]

2d σ1 Receptor 19

Quinoline-

substituted

diazepane

[5]

Key SAR Insights:

A bulky diazepane spacer can improve the affinity for both σ1 and σ2 receptors compared to

a piperidine ring.[5]

Bicyclic derivatives, such as those containing benzofuran or quinoline moieties, generally

exhibit higher affinity for sigma receptors.[5]

The substitution pattern on the aromatic ring can influence selectivity between σ1 and σ2

receptors.[5]

Experimental Protocols
Sigma Receptor Binding Assay:[5] Radioligand binding assays were performed using cell

membrane preparations expressing either σ1 or σ2 receptors. The ability of the test

compounds to displace a specific radioligand (e.g., [3H]-pentazocine for σ1) was measured.

The Ki value, representing the inhibitory constant, was calculated from the IC50 value.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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